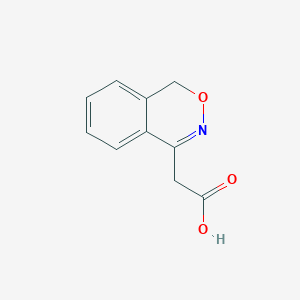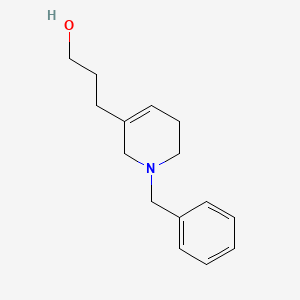
3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzyl-1,2,5,6-Tetrahydropyridin-3-yl)propan-1-ol ist eine organische Verbindung, die zur Klasse der Tetrahydropyridine gehört. Diese Verbindung zeichnet sich durch eine Benzylgruppe aus, die an einen Tetrahydropyridinring gebunden ist, der wiederum mit einer Propanolkette verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Benzyl-1,2,5,6-Tetrahydropyridin-3-yl)propan-1-ol beinhaltet typischerweise die Reaktion von 1-Benzyl-4-piperidon mit geeigneten Reagenzien, um den Tetrahydropyridinring zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylformamid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound eine großtechnische Synthese mit kontinuierlichen Fließreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung automatisierter Systeme sorgt auch für Konsistenz und Effizienz im Produktionsprozess .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-Benzyl-1,2,5,6-Tetrahydropyridin-3-yl)propan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Benzylgruppe kann Substitutionsreaktionen unterliegen, um verschiedene funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Benzylketone ergeben, während die Reduktion Benzylalkohle erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zur Bildung verschiedener Derivate führt .
Wissenschaftliche Forschungsanwendungen
3-(1-Benzyl-1,2,5,6-Tetrahydropyridin-3-yl)propan-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Wirkungen, insbesondere im Bereich der Neuropharmakologie, zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die beteiligten Pfade können Signaltransduktionsmechanismen umfassen, die zu verschiedenen physiologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 3-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms that lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(1-Benzyl-1,2,3,6-Tetrahydropyridin-4-yl)-1H-Indol
- 1-Benzyl-1,2,3,6-Tetrahydropyridin-4-yl)methanamin
- 1-Benzyl-1,2,3,6-Tetrahydropyridin-4-yl)methanol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 3-(1-Benzyl-1,2,5,6-Tetrahydropyridin-3-yl)propan-1-ol aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)propan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-8,17H,4-5,9-13H2 |
InChI-Schlüssel |
DFQZMHUUCOFVMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=C1)CCCO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


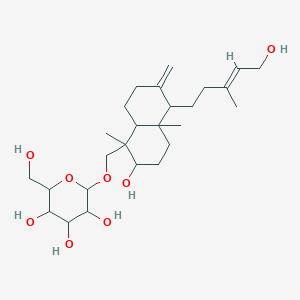
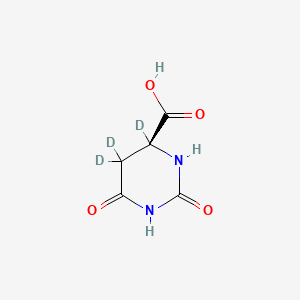
![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)
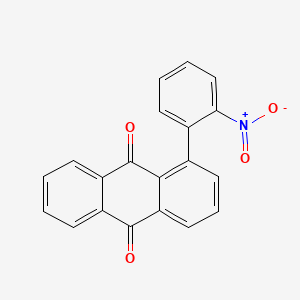
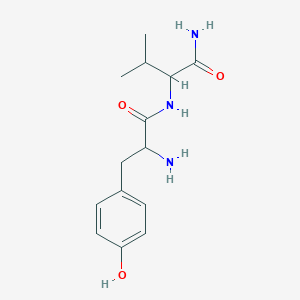
![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)
![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
